An In-Depth Technical Guide to the Biological Effects of D-Homocysteine Thiolactone Hydrochloride
An In-Depth Technical Guide to the Biological Effects of D-Homocysteine Thiolactone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
D-Homocysteine thiolactone hydrochloride (D-HCTL) is a reactive cyclic thioester of the amino acid D-homocysteine. While its L-isomeric form is a well-established player in the pathophysiology of hyperhomocysteinemia-related diseases, the distinct biological effects of the D-isomer are of increasing interest to the scientific community. This guide provides a comprehensive overview of the current understanding of D-HCTL's biological activities, focusing on its molecular mechanisms, toxicological profile, and the experimental methodologies used for its investigation. As a Senior Application Scientist, the aim is to present this information with a focus on the causal relationships behind experimental observations, thereby providing actionable insights for researchers in the field.
The Chemistry and Metabolic Fate of D-Homocysteine Thiolactone Hydrochloride
D-Homocysteine thiolactone is a five-membered ring structure formed from the intramolecular cyclization of homocysteine.[1] The hydrochloride salt enhances its stability and solubility for experimental use. While L-homocysteine thiolactone is generated enzymatically through an error-editing mechanism by methionyl-tRNA synthetase, the metabolic origin of D-HCTL in biological systems is less clear, though its chemical reactivity is a primary driver of its biological effects.[2][3]
The key feature of D-HCTL is its electrophilic carbonyl group, which is susceptible to nucleophilic attack. This reactivity underlies its principal mechanism of toxicity: the N-homocysteinylation of proteins.
Protein N-Homocysteinylation: A Primary Mechanism of Action
N-homocysteinylation is the process by which homocysteine thiolactone acylates the ε-amino groups of lysine residues in proteins.[4][5] This post-translational modification can significantly alter the structure and function of proteins, leading to cellular dysfunction.[6] Both L- and D-isomers of homocysteine thiolactone can react with protein lysine residues.[2]
The process of N-homocysteinylation introduces a free thiol group into the modified protein, which can participate in redox reactions, further contributing to cellular stress.[2]
The Induction of Oxidative Stress
A significant body of evidence points to the role of D-HCTL in inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7][8]
Mechanisms of Oxidative Stress Induction
The pro-oxidant effects of D-HCTL are thought to arise from multiple mechanisms:
-
Mitochondrial Dysfunction: D-HCTL can impair mitochondrial function, leading to increased ROS production.
-
Enzyme Inactivation: N-homocysteinylation of key antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, can compromise their activity, weakening the cell's antioxidant defenses.[2]
-
Thiol Redox Imbalance: The introduction of new thiol groups via N-homocysteinylation can alter the cellular redox state.[2]
The Triggering of Apoptosis
D-HCTL is a potent inducer of apoptosis, or programmed cell death, in various cell types.[2][9][10] This effect is a critical component of its cytotoxicity.
Apoptotic Signaling Pathways
D-HCTL-induced apoptosis appears to involve both caspase-dependent and -independent pathways.[10] Key events include:
-
Increased p53 expression: The tumor suppressor protein p53 is upregulated in response to D-HCTL, a key step in initiating the apoptotic cascade.[9]
-
Alterations in Bcl-2 family proteins: An increased expression of the pro-apoptotic protein Bak has been observed, while the anti-apoptotic Bcl-2 remains unchanged.[9]
-
Mitochondrial membrane potential disruption: D-HCTL can lead to a loss of mitochondrial membrane potential, a point of no return in the apoptotic process.[10]
-
Phosphatidylserine exposure: The externalization of phosphatidylserine on the cell surface is a hallmark of apoptosis and is observed in D-HCTL-treated cells.[10]
It is noteworthy that in some cellular contexts, D-HCTL-induced apoptosis appears to be independent of caspase activation.[10]
Toxicological Profile of D-Homocysteine Thiolactone Hydrochloride
The cellular effects of D-HCTL translate into significant toxicity at the organ and system level.
Cardiovascular Toxicity
The cardiovascular system is a primary target of D-HCTL toxicity. Observed effects include:
-
Cardiac Dysfunction: D-HCTL can induce cardiac dysfunction, characterized by a decrease in left ventricular systolic blood pressure and cardiac force in isolated hearts.[7][11] In vivo studies have shown compromised diastolic function.[8][12]
-
Vascular Detriment: It is detrimental to vascular function and can induce conformational changes in plasma proteins, affecting blood coagulation and fibrin structure.[7]
-
Endothelial Cell Injury: D-HCTL is toxic to endothelial cells, inducing apoptosis and contributing to endothelial dysfunction, a key event in the development of atherosclerosis.[13]
Neurotoxicity
D-HCTL also exhibits significant neurotoxic effects. In vivo studies have demonstrated that it can induce seizures.[7] Furthermore, there is speculation about its potential role in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[7][14]
General Systemic Toxicity
Animal studies have shown that a diet supplemented with homocysteine thiolactone can lead to lethality, growth retardation, and developmental abnormalities.[2]
Table 1: Summary of Toxicological Effects of D-Homocysteine Thiolactone Hydrochloride
| System/Organ | Observed Effects | References |
| Cardiovascular | Decreased cardiac contractility, impaired diastolic function, detrimental to vascular function, altered fibrin structure, endothelial cell apoptosis. | [7][8][11][12][13] |
| Nervous | Epileptogenic (induces seizures), potential role in neurodegenerative diseases. | [7][14] |
| Systemic | Lethality, growth retardation, developmental abnormalities (at high doses). | [2] |
Experimental Protocols for Studying D-Homocysteine Thiolactone Hydrochloride
To facilitate further research, this section outlines key experimental protocols for investigating the biological effects of D-HCTL.
In Vitro N-Homocysteinylation of Proteins
This protocol describes the modification of a purified protein with D-HCTL.
Materials:
-
Purified protein of interest (e.g., albumin, lysozyme)
-
D-Homocysteine thiolactone hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ellman's reagent (DTNB) for quantifying free thiols
Procedure:
-
Dissolve the purified protein in PBS to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of D-HCTL in PBS.
-
Add D-HCTL to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).
-
Incubate the mixture at 37°C for a specified period (e.g., 2-24 hours).
-
To stop the reaction and remove excess D-HCTL, dialyze the reaction mixture against PBS at 4°C.
-
Assess the extent of N-homocysteinylation by quantifying the increase in free thiol groups using Ellman's reagent.[12]
Assessment of Oxidative Stress in Cell Culture
This protocol outlines a method for measuring intracellular ROS production in cells treated with D-HCTL.
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
D-Homocysteine thiolactone hydrochloride
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Cell culture medium and supplements
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of D-HCTL for the desired duration.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[15]
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol provides a method to differentiate between apoptotic and necrotic cells.
Materials:
-
Cell line of interest
-
D-Homocysteine thiolactone hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with D-HCTL as described previously.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[4]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Studies in a Rat Model
This protocol provides a general framework for investigating the systemic effects of D-HCTL in rats.
Materials:
-
Male Wistar rats (or other suitable strain)
-
D-Homocysteine thiolactone hydrochloride
-
Saline solution (0.9% NaCl)
-
Equipment for intraperitoneal (i.p.) or oral gavage administration
-
Anesthesia and surgical equipment for tissue collection
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Divide the animals into control and experimental groups.
-
Prepare a solution of D-HCTL in saline at the desired concentration.
-
Administer D-HCTL to the experimental group via the chosen route (e.g., i.p. injection of 5.5 mmol/kg body weight).[16] The control group receives an equivalent volume of saline.
-
Monitor the animals for any adverse effects.
-
At the end of the experimental period, euthanize the animals and collect blood and tissues (e.g., heart, brain, liver) for further analysis (e.g., histology, biochemical assays).[16]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion and Future Directions
D-Homocysteine thiolactone hydrochloride is a reactive molecule with significant and diverse biological effects, primarily driven by its ability to non-enzymatically modify proteins. The resulting N-homocysteinylation leads to protein dysfunction, oxidative stress, and apoptosis, culminating in cardiovascular and neurological toxicity.
Future research should focus on several key areas:
-
Elucidating the in vivo metabolic pathways of D-HCTL: Understanding its formation and clearance in biological systems is crucial.
-
Identifying specific protein targets of N-homocysteinylation: A proteomic approach could reveal the key proteins whose function is disrupted by D-HCTL.
-
Developing therapeutic strategies to mitigate D-HCTL toxicity: This could involve the use of antioxidants or inhibitors of the N-homocysteinylation process.
A deeper understanding of the biological effects of D-HCTL will not only provide insights into the pathophysiology of diseases associated with elevated homocysteine levels but may also open new avenues for therapeutic intervention.
References
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Zivkovic, V., Jakovljevic, V., Pechanova, O., et al. (2013). Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters. BioMed Research International, 2013, 318471. [Link]
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Santhoshkumar, P., Pradeep, T., Harshita, U., et al. (2021). Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. PLoS One, 16(2), e0246623. [Link]
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Mendes, R. H., Sirvente, R. A., Candido, G. O., et al. (2010). Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress. Journal of Cardiovascular Pharmacology, 55(1), 88-94. [Link]
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Sharma, G. S., Kumar, T., & Singh, L. R. (2015). N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins. PLoS One, 10(12), e0145348. [Link]
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Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]
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Bhattacharya, R., Kumar, T., Sharma, G. S., et al. (2020). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS Omega, 5(26), 16066-16075. [Link]
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Sikora, M., & Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 25(16), 3694. [Link]
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Vallée, Y., & Milet, A. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel), 9(1), 23. [Link]
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Mendes, R. H., Sirvente, R. A., Candido, G. O., et al. (2010). Homocysteine Thiolactone Induces Cardiac Dysfunction: Role of Oxidative Stress. Journal of Cardiovascular Pharmacology, 55(1), 88-94. [Link]
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Zivkovic, V., Jakovljevic, V., Pechanova, O., et al. (2013). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. BioMed Research International, 2013, 318471. [Link]
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Głowacki, R., Bald, E., & Jakubowski, H. (2012). Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease. Thrombosis and Haemostasis, 108(6), 1111-1118. [Link]
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Wikipedia. Homocysteine thiolactone. [Link]
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Kamudhamas, A., Pang, L., Smith, S. D., et al. (2004). Homocysteine thiolactone induces apoptosis in cultured human trophoblasts. American Journal of Obstetrics and Gynecology, 191(2), 563-571. [Link]
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Mercié, P., Belloc, F., Begaud, B., et al. (2001). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features. Journal of Thrombosis and Haemostasis, 85(2), 343-349. [Link]
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Petrović, M., Stojiljković, N., Pavlović, D., et al. (2009). The effect of homocysteine thiolactone on acetylcholinesterase activity in rat brain, blood and heart. General Physiology and Biophysics, 28(1), 69-74. [Link]
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Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]
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PubChem. Homocysteine thiolactone hydrochloride. [Link]
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Głowacki, R., & Jakubowski, H. (2004). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The Journal of Biological Chemistry, 279(12), 10864-10871. [Link]
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Santhoshkumar, P., Pradeep, T., Harshita, U., et al. (2021). Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. PLoS One, 16(2), e0246623. [Link]
-
Sharma, G. S., Kumar, T., & Singh, L. R. (2015). N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins. PLoS One, 10(12), e0145348. [Link]
-
Sharma, G. S., Bhattacharya, R., & Singh, L. R. (2019). Protein Covalent Modification by Homocysteine: Consequences and Clinical Implications. In Protein Modificomics (pp. 1-21). Springer, Singapore. [Link]
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Jakubowski, H. (2019). Homocysteine modification in protein structure/function and in human disease. Physiological Reviews, 99(1), 555-604. [Link]
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Perła-Kaján, J., Marczak, Ł., Kaján, L., et al. (2007). Modification by homocysteine thiolactone affects redox status of cytochrome C. Biochemistry, 46(21), 6225-6231. [Link]
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Jakubowski, H., & Goldman, E. (1993). Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells. FEBS Letters, 317(3), 237-240. [Link]
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